Triglycerol caprylate
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Overview
Description
Triglycerol caprylate, also known as glycerol tricaprylate, is an ester derived from glycerol and caprylic acid. It is a triglyceride, meaning it consists of glycerol esterified with three molecules of caprylic acid. This compound is commonly used in various industries due to its unique properties, such as its ability to act as an emulsifier, surfactant, and solubilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triglycerol caprylate is synthesized through the esterification of glycerol with caprylic acid. The reaction typically involves heating glycerol and caprylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Triglycerol caprylate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and caprylic acid.
Transesterification: This reaction involves the exchange of the ester groups with alcohols in the presence of a catalyst, such as sodium methoxide. This process is commonly used in the production of biodiesel.
Major Products Formed:
Hydrolysis: Glycerol and caprylic acid.
Transesterification: Methyl caprylate and glycerol.
Oxidation: Peroxides and aldehydes.
Scientific Research Applications
Triglycerol caprylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a solvent and emulsifier in various chemical reactions and formulations.
- Acts as a surfactant in the preparation of microemulsions and nanoparticles .
Biology:
- Employed in the encapsulation of bioactive compounds, such as curcumin, to enhance their solubility and bioavailability .
- Used in the formulation of lipid-based drug delivery systems .
Medicine:
- Investigated for its potential use in pharmaceutical formulations to improve the solubility and stability of poorly water-soluble drugs .
- Studied for its antimicrobial properties and potential use in topical formulations .
Industry:
Mechanism of Action
The mechanism of action of triglycerol caprylate primarily involves its ability to interact with lipid membranes and enhance the solubility of hydrophobic compounds. It acts as a surfactant, reducing the surface tension between different phases, thereby stabilizing emulsions and dispersions. In biological systems, this compound can enhance the permeability of cell membranes, facilitating the delivery of bioactive compounds .
Comparison with Similar Compounds
Glycerol monocaprylate: Consists of glycerol esterified with one molecule of caprylic acid.
Glycerol dicaprylate: Consists of glycerol esterified with two molecules of caprylic acid.
Uniqueness: Triglycerol caprylate is unique in its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. Its three esterified caprylic acid molecules provide a higher degree of hydrophobicity compared to monoglycerides and diglycerides, making it particularly effective in applications requiring strong emulsifying and solubilizing properties .
Properties
CAS No. |
51033-28-4 |
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Molecular Formula |
C17H40O11 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
octanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.3C3H8O3/c1-2-3-4-5-6-7-8(9)10;3*4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3*3-6H,1-2H2 |
InChI Key |
IZVQHEYRKDCICI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |
Origin of Product |
United States |
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